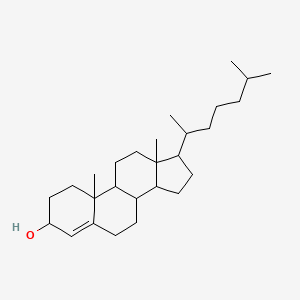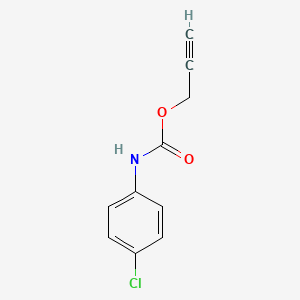![molecular formula C18H19N3O3 B12005669 N-{2-[(2E)-2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B12005669.png)
N-{2-[(2E)-2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(2E)-2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-methylbenzamide is a synthetic organic compound characterized by its complex structure, which includes a hydrazone linkage and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2E)-2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-methylbenzamide typically involves the condensation of 4-methoxybenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 2-methylbenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like pyridine or triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[(2E)-2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Compounds with substituted functional groups replacing the methoxy group.
Wissenschaftliche Forschungsanwendungen
N-{2-[(2E)-2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-{2-[(2E)-2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-methylbenzamide involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can be crucial in its biological activity. Additionally, the benzamide moiety can interact with proteins and enzymes, potentially inhibiting their function and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{2-[(2E)-2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-2-methylbenzamide
- N-{2-[(2E)-2-(4-ethoxybenzylidene)hydrazino]-2-oxoethyl}-2-methylbenzamide
- N-{2-[(2E)-2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-4-methylbenzamide
Uniqueness
N-{2-[(2E)-2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-methylbenzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and potentially its interaction with biological targets compared to similar compounds with different substituents.
Eigenschaften
Molekularformel |
C18H19N3O3 |
|---|---|
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
N-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide |
InChI |
InChI=1S/C18H19N3O3/c1-13-5-3-4-6-16(13)18(23)19-12-17(22)21-20-11-14-7-9-15(24-2)10-8-14/h3-11H,12H2,1-2H3,(H,19,23)(H,21,22)/b20-11+ |
InChI-Schlüssel |
QXQJQYZCXCSHJJ-RGVLZGJSSA-N |
Isomerische SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B12005614.png)

![5-(4-tert-butylphenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12005623.png)


![2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B12005639.png)

![(6E)-6-[({2-[(Prop-2-en-1-yl)sulfanyl]-1,3-benzothiazol-6-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12005653.png)


